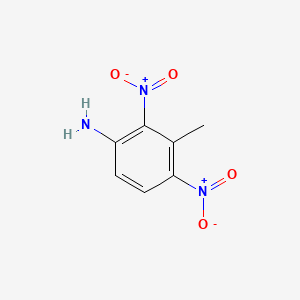

3-methyl-2,4-dinitroaniline

Vue d'ensemble

Description

3-Methyl-2,4-dinitroaniline is an organic compound with the molecular formula C7H7N3O4. It is a derivative of aniline and dinitrobenzene, characterized by the presence of two nitro groups and a methyl group attached to the benzene ring. This compound is known for its applications in the agricultural industry, particularly as a herbicide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyl-2,4-dinitroaniline can be synthesized through the nitration of 3-methylaniline. The process involves the careful addition of nitric acid to 3-methylaniline under controlled temperature conditions to avoid over-nitration and ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous-flow microreactor systems. This method allows for efficient and selective nitration, minimizing the risk of hazardous reactions and reducing the need for large quantities of solvents .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-2,4-dinitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of 3-methyl-2,4-diaminoaniline.

Substitution: Formation of various substituted aniline derivatives.

Applications De Recherche Scientifique

Herbicidal Applications

3-Methyl-2,4-dinitroaniline is primarily recognized for its use as a herbicide . It belongs to a class of chemicals known as dinitroanilines, which are effective in controlling annual grasses and certain broadleaf weeds. The application of dinitroanilines in agriculture has been extensively studied:

- Preplanting Applications : Research indicates that dinitroaniline herbicides are applied before planting crops like cotton to suppress weed growth. A study demonstrated that different incorporation methods affect the efficacy of these herbicides, with some formulations yielding better crop stands than others .

- Mechanism of Action : Dinitroanilines inhibit cell division in plants by disrupting microtubule formation during mitosis, effectively preventing weed growth while allowing the crop to flourish.

Toxicity Studies and Environmental Impact

Toxicological assessments of this compound have been conducted to evaluate its potential health risks:

- Genotoxicity : Studies have shown that the compound exhibits mutagenic properties in various bacterial strains such as Salmonella typhimurium. It was found to induce mutations at specific concentrations, indicating potential risks associated with exposure .

- Environmental Persistence : The compound's stability and bioavailability in aquatic environments have raised concerns regarding its ecological impact. Quantitative structure–activity relationship (QSAR) models are being developed to predict its effects on aquatic organisms, facilitating better environmental risk assessments .

Material Science Applications

In material science, this compound has been explored for its potential in creating advanced materials:

- Organic Crystals : Research into the growth and characterization of single crystals of dinitroaniline derivatives has shown promise for optical applications. These materials can be utilized in devices such as lasers and optical switches due to their favorable optical properties .

Data Summary Table

Case Studies

- Herbicide Efficacy Study : A multi-year study evaluated various dinitroaniline herbicides' effectiveness on cotton crops. The results indicated that specific formulations significantly improved crop yields compared to untreated controls .

- Toxicological Assessment : A comprehensive review analyzed the genotoxic effects of this compound across several studies, establishing a correlation between exposure levels and mutation rates in bacterial models .

- Optical Material Development : Researchers successfully synthesized single crystals of this compound derivatives, demonstrating their application in photonic devices through enhanced optical switching capabilities .

Mécanisme D'action

The primary mechanism of action of 3-methyl-2,4-dinitroaniline involves the inhibition of microtubule formation. The compound targets tubulin proteins in plant cells, preventing the polymerization of microtubules, which are essential for cell division and growth . This disruption leads to the inhibition of root and shoot growth in plants, making it an effective herbicide.

Comparaison Avec Des Composés Similaires

- 2,4-Dinitroaniline

- 2,6-Dinitroaniline

- 3,5-Dinitroaniline

- Pendimethalin

- Trifluralin

Comparison: 3-Methyl-2,4-dinitroaniline is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and selectivity in chemical reactions. Compared to other dinitroaniline derivatives, it may exhibit different herbicidal properties and efficacy .

Activité Biologique

3-Methyl-2,4-dinitroaniline (MDNA) is a chemical compound belonging to the dinitroaniline class, which is primarily known for its use as a herbicide. This article explores the biological activity of MDNA, focusing on its mechanisms of action, toxicity, and potential applications in agriculture and medicine.

- Molecular Formula : C7H7N3O4

- Molecular Weight : 185.15 g/mol

- CAS Number : 19406-51-0

MDNA acts primarily as an inhibitor of microtubule formation in plant cells. The mechanism involves the binding of MDNA to unliganded α/β-tubulin heterodimers, forming a complex that disrupts normal microtubule dynamics. This leads to:

- Inhibition of Cell Division : The formation of the herbicide-tubulin complex prevents further elongation of microtubules, causing mitotic arrest in plant cells, particularly at telophase and prometaphase stages .

- Root Growth Inhibition : Treated seedlings exhibit stunted root growth and abnormal cell morphology due to disrupted microtubule function .

Toxicity and Environmental Impact

The extensive use of dinitroaniline herbicides, including MDNA, raises environmental concerns due to their persistence and potential toxicity to non-target organisms. Key findings include:

- Aquatic Toxicity : Studies indicate that dinitroaniline residues can accumulate in aquatic environments, affecting various species .

- Bioaccumulation : Research shows significant bioaccumulation in organisms such as crayfish and earthworms, with observed concentrations in tissues peaking shortly after exposure and declining over time .

1. Herbicide Resistance in Weeds

A study examined the mechanisms of resistance to dinitroaniline herbicides in various weed species. It was found that some weeds developed mutations in β-tubulin that conferred resistance by altering the binding affinity of the herbicide .

2. Effects on Non-target Species

Research highlighted the cytotoxic effects of MDNA on non-target organisms such as fish and amphibians. Significant oxidative stress markers were observed in exposed species, indicating potential long-term ecological impacts .

Research Findings

Recent studies have focused on the broader implications of MDNA use:

- A comprehensive review indicated that annual consumption of dinitroanilines in agricultural settings is substantial, with significant implications for both crop management and environmental health .

- The effects on soil microbiota and potential disruption of soil health were also noted, suggesting that MDNA may have far-reaching consequences beyond immediate weed control .

Summary Table: Biological Activity of this compound

Propriétés

IUPAC Name |

3-methyl-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHYJDKBMRBWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074428 | |

| Record name | 2,4-Dinitro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10202-92-3 | |

| Record name | 3-Methyl-2,4-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10202-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine, 2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.